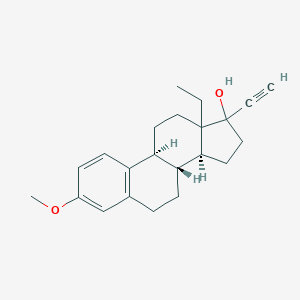

Levonorgestrel EP Impurity V

説明

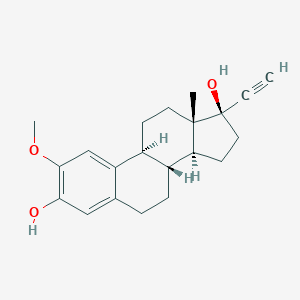

Levonorgestrel EP Impurity V, also known as 13-Ethyl-3-methoxy-18,19-dinor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol (as per EP), is an impurity of Levonorgestrel . It is developed using various organic synthesis and analytical techniques .

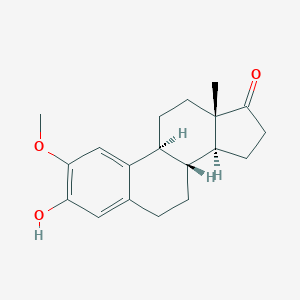

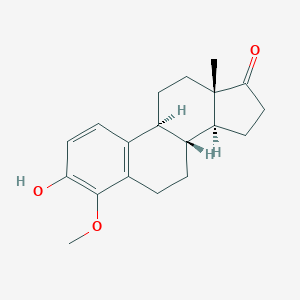

Molecular Structure Analysis

The molecular formula of Levonorgestrel EP Impurity V is C22H28O2, and its molecular weight is 324.5 . The IUPAC name is (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol .Physical And Chemical Properties Analysis

Levonorgestrel EP Impurity V has a molecular formula of C22H28O2 and a molecular weight of 324.5 . Additional physical and chemical properties are not detailed in the available resources.科学的研究の応用

1. Endometrial Receptivity and Fertility Control

Levonorgestrel has been studied for its effects on endometrial receptivity markers, crucial for understanding fertility regulation. A study by Meng et al. (2009) investigated the impact of levonorgestrel on endometrial receptivity factors in a three-dimensional endometrial construct. Interestingly, levonorgestrel did not affect the expression of these markers, in contrast to other fertility-regulating drugs like mifepristone. This finding suggests levonorgestrel's potential role in fertility control without altering endometrial receptivity, which is vital for embryo implantation and successful pregnancy (Meng, Andersson, Bentin-Ley, Gemzell‐Danielsson, & Lalitkumar, 2009).

2. Analytical Methods in Pharmaceutical Analysis

In pharmaceutical analysis, accurate separation of chiral compounds, including levonorgestrel, is essential. Gazdag, Szepesi, and Mihályfi (1988) explored high-performance liquid chromatographic methods for separating levonorgestrel enantiomers, focusing on its purity testing and the simultaneous determination of enantiomeric and non-isomeric impurities. Their research contributes to the understanding of analytical techniques for quality control in pharmaceuticals containing levonorgestrel (Gazdag, Szepesi, & Mihályfi, 1988).

3. Environmental Impact and Soil Adsorption

Levonorgestrel, as an endocrine-disrupting chemical, poses environmental risks. Tang, Shi, Li, Xia, Hu, and Cao (2012) conducted research to understand the adsorption properties and degradation dynamics of levonorgestrel in various soils. They found that total organic carbon significantly influences levonorgestrel's adsorption, highlighting the environmental considerations necessary for managing the disposal and environmental impact of levonorgestrel-containing products (Tang, Shi, Li, Xia, Hu, & Cao, 2012).

Safety And Hazards

While specific safety and hazard information for Levonorgestrel EP Impurity V is not detailed in the available resources, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Levonorgestrel, the parent compound, is suspected of causing cancer and may damage fertility .

特性

IUPAC Name |

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,9,14,18-20,23H,4,6,8,10-13H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKYEZGQCNWQRT-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levonorgestrel EP Impurity V | |

CAS RN |

14009-70-2 | |

| Record name | 13-ETHYL-3-METHOXY-18,19-DINOR-17.ALPHA.-PREGNA-1,3,5(10)-TRIEN-20-YN-17-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCF0F7MT4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

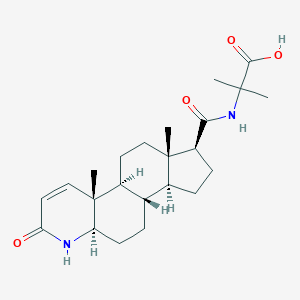

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。